

1-Boc-7-fluoro-1H-indazole CAS number

1305320-59-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-7-fluoro-1H-indazole

Cat. No.: B599219

[Get Quote](#)

Technical Guide: 1-Boc-7-fluoro-1H-indazole

CAS Number: 1305320-59-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-7-fluoro-1H-indazole**, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. While direct biological activity data for this compound is limited due to its nature as a protected intermediate, this document will cover its physicochemical properties, a detailed synthesis protocol, and the significant biological relevance of its core structure, the 7-fluoro-1H-indazole moiety.

Compound Properties and Data

1-Boc-7-fluoro-1H-indazole is a halogenated heterocyclic compound. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective reactions at other positions of the indazole ring.

Table 1: Physicochemical and Spectral Data

Property	Value	Source
CAS Number	1305320-59-5	N/A
Molecular Formula	C ₁₂ H ₁₃ FN ₂ O ₂	[1]
Molecular Weight	236.24 g/mol	[1]
Purity	Typically ≥95%	[1]
Appearance	Expected to be a solid	General knowledge
Solubility	Soluble in common organic solvents (e.g., DCM, THF, EtOAc)	General knowledge
Melting Point	Not publicly available	N/A
Boiling Point	Not publicly available	N/A
Density	Not publicly available	N/A
¹ H NMR, ¹³ C NMR, MS, IR	Not publicly available for this specific compound. See Section 3 for representative data of similar structures.	N/A

Synthesis of 1-Boc-7-fluoro-1H-indazole

The synthesis of **1-Boc-7-fluoro-1H-indazole** is a two-step process involving the initial synthesis of the parent heterocycle, 7-fluoro-1H-indazole, followed by the protection of the N1 position with a Boc group.

Experimental Protocol: Synthesis of 7-fluoro-1H-indazole

Several synthetic routes to 7-fluoro-1H-indazole have been reported. A common method involves the cyclization of a suitably substituted fluorinated precursor.

Method 1: From 2,3-difluorobenzaldehyde

This protocol is adapted from established procedures for the synthesis of similar indazoles.

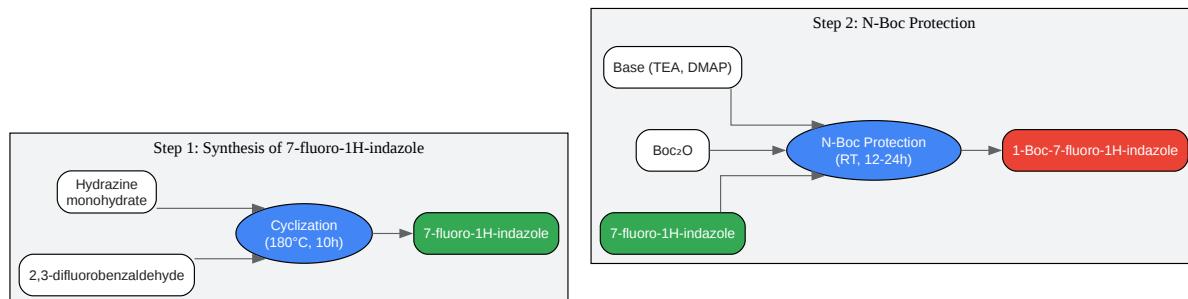
- Materials:

- 2,3-difluorobenzaldehyde
- Hydrazine monohydrate
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform/acetone)

- Procedure:

- To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).
- Heat the reaction mixture with stirring at 180°C for 10 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product by adding ethyl acetate and water to separate the organic layer.
- Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/acetone) to afford 7-fluoro-1H-indazole.

Experimental Protocol: N-Boc Protection of 7-fluoro-1H-indazole


This is a general procedure for the tert-butoxycarbonylation of an N-heterocycle.

- Materials:

- 7-fluoro-1H-indazole
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable base
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate

- Procedure:

- Dissolve 7-fluoro-1H-indazole in anhydrous DCM or THF.
- Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP to the solution.
- Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by flash chromatography on silica gel to yield **1-Boc-7-fluoro-1H-indazole**.

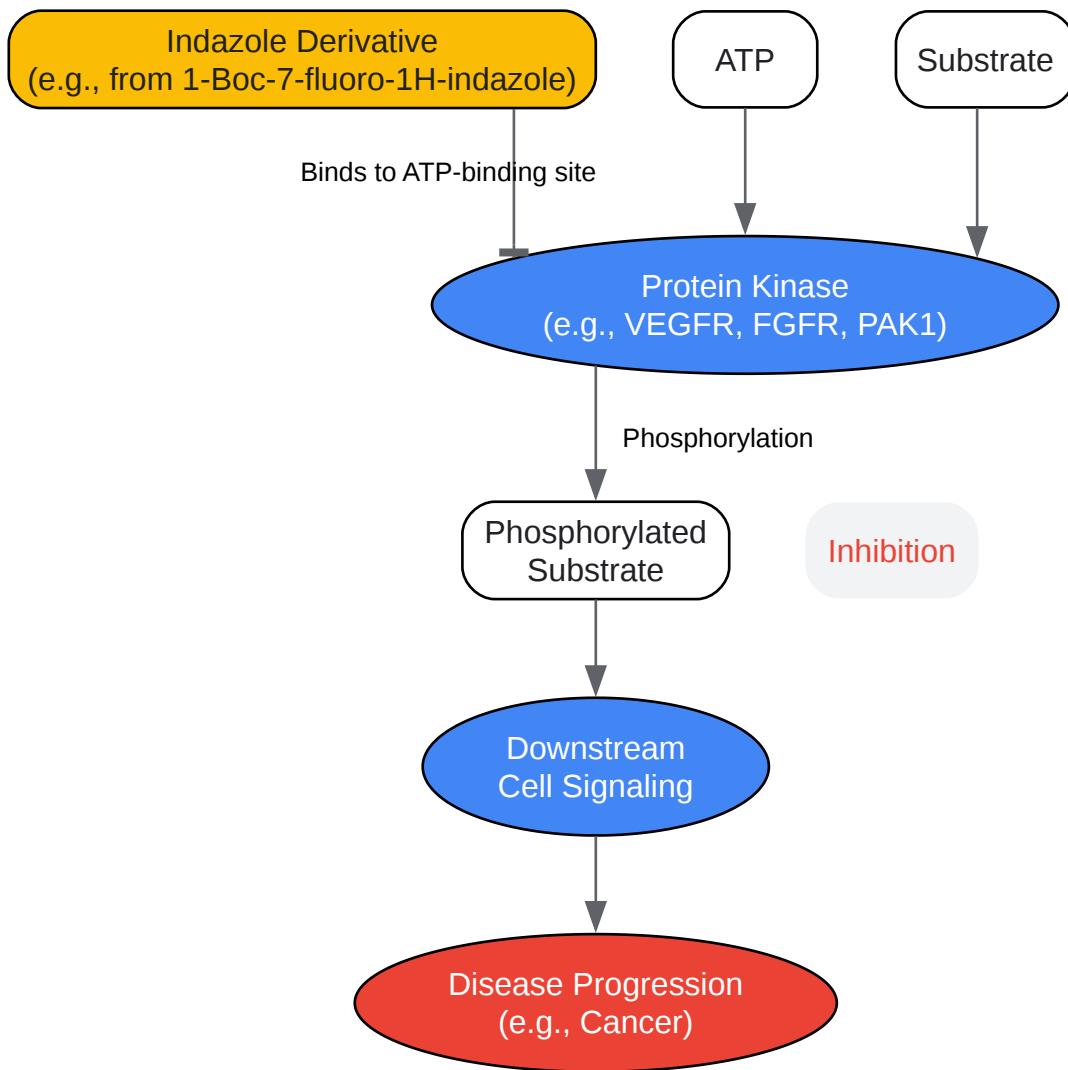
[Click to download full resolution via product page](#)

Synthetic workflow for **1-Boc-7-fluoro-1H-indazole**.

Spectroscopic Data of a Related Compound

While specific spectroscopic data for **1-Boc-7-fluoro-1H-indazole** is not readily available in the public domain, the following data for the structurally similar 3-tert-butoxycarbonyl-1H-indazole can be used as a reference for expected chemical shifts and spectral features.

Table 2: Spectroscopic Data for 3-tert-Butoxycarbonyl-1H-indazole


Spectrum	Data
¹ H NMR (300MHz, CDCl ₃)	δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s)
¹³ C NMR (75 MHz, CDCl ₃)	δ 28.42, 81.98, 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63, 162.54
IR (neat)	3258, 1710, 1621, 1235 cm ⁻¹
HRMS (ESI)	Calcd for C ₁₂ H ₁₄ N ₂ O ₂ (M+Na) 241.0947. Found 241.0946

Biological Significance and Applications in Drug Discovery

Indazole derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.^[1] The indazole core is considered a "privileged scaffold" in drug discovery.

While **1-Boc-7-fluoro-1H-indazole** is primarily a synthetic intermediate, its core structure, 7-fluoro-1H-indazole, is of high interest. The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

[Click to download full resolution via product page](#)

General signaling pathway targeted by indazole-based kinase inhibitors.

The Boc-protected intermediate, **1-Boc-7-fluoro-1H-indazole**, is a crucial building block that allows for the elaboration of the indazole core to synthesize more complex, biologically active molecules. The Boc group can be readily removed under acidic conditions to reveal the N-H group, which can then be further functionalized.

Conclusion

1-Boc-7-fluoro-1H-indazole is a valuable synthetic intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. While this specific compound is not expected to have significant biological activity itself, its core structure is a key

pharmacophore in many biologically active molecules, particularly kinase inhibitors. The synthetic protocols and contextual information provided in this guide are intended to support researchers in the design and synthesis of new chemical entities based on the 7-fluoro-1H-indazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Boc-7-fluoro-1H-indazole CAS number 1305320-59-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599219#1-boc-7-fluoro-1h-indazole-cas-number-1305320-59-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com